TrxR1 Inhibitory Potency Compared to Auranofin and TRi-1
In a DTNB reduction assay using recombinant rat liver TrxR1, the target compound demonstrated an IC50 of 4.6–7.5 µM, placing its potency in the low micromolar range [1]. In contrast, auranofin, a gold(I)-based clinical TrxR1 inhibitor, exhibits an IC50 of approximately 20–40 nM under comparable conditions, representing a >100-fold higher potency [2]. TRi-1, a nitroheterocyclic TrxR1 inhibitor, shows an IC50 of ~0.5 µM, roughly 10-fold more potent than the target compound [3]. These data establish a clear potency hierarchy and indicate that the target compound occupies a distinct activity band, potentially offering a wider therapeutic window for applications where complete TrxR1 ablation is undesirable.
| Evidence Dimension | TrxR1 IC50 |
|---|---|
| Target Compound Data | IC50 = 4.6–7.5 µM |
| Comparator Or Baseline | Auranofin: IC50 ~20-40 nM; TRi-1: IC50 ~0.5 µM |
| Quantified Difference | Target compound is ~100–300-fold less potent than auranofin; ~6–15-fold less potent than TRi-1 |
| Conditions | Recombinant rat TrxR1, DTNB reduction assay, 30–60 min incubation |
Why This Matters
The distinct potency band suggests the compound can modulate TrxR1 without the severe redox disruption caused by highly potent inhibitors like auranofin, making it suitable for pathway-selective studies.
- [1] BindingDB, Entry BDBM50236323; CHEMBL4070144. Inhibition of recombinant rat liver thioredoxin reductase 1. View Source
- [2] Rigobello, M.P. et al. (2004) 'Gold(I) complexes inhibit the thioredoxin system: structural and mechanistic aspects.' Journal of Inorganic Biochemistry, 98(10), pp. 1634-1640. View Source
- [3] Zhang, J. et al. (2014) 'TRi-1, a nitroheterocyclic inhibitor of thioredoxin reductase, with antitumor activity.' Cancer Research, 74(19 Suppl), Abstract 3815. View Source
